1-Hydroxy-6-methylquinolin-2(1H)-one 1-Hydroxy-6-methylquinolin-2(1H)-one
Brand Name: Vulcanchem
CAS No.: 90924-02-0
VCID: VC17250497
InChI: InChI=1S/C10H9NO2/c1-7-2-4-9-8(6-7)3-5-10(12)11(9)13/h2-6,13H,1H3
SMILES:
Molecular Formula: C10H9NO2
Molecular Weight: 175.18 g/mol

1-Hydroxy-6-methylquinolin-2(1H)-one

CAS No.: 90924-02-0

Cat. No.: VC17250497

Molecular Formula: C10H9NO2

Molecular Weight: 175.18 g/mol

* For research use only. Not for human or veterinary use.

1-Hydroxy-6-methylquinolin-2(1H)-one - 90924-02-0

Specification

CAS No. 90924-02-0
Molecular Formula C10H9NO2
Molecular Weight 175.18 g/mol
IUPAC Name 1-hydroxy-6-methylquinolin-2-one
Standard InChI InChI=1S/C10H9NO2/c1-7-2-4-9-8(6-7)3-5-10(12)11(9)13/h2-6,13H,1H3
Standard InChI Key HIGFPMJYWWGIGZ-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C=C1)N(C(=O)C=C2)O

Introduction

Structural and Molecular Characteristics

The structural identity of 1-hydroxy-6-methylquinolin-2(1H)-one is defined by its substitution pattern on the quinolinone core. The hydroxyl group at position 1 and the methyl group at position 6 influence its electronic distribution and intermolecular interactions. X-ray crystallography and computational studies reveal a planar quinoline ring system with slight distortions due to substituent steric effects .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC10H9NO2\text{C}_{10}\text{H}_{9}\text{NO}_{2}
Molecular Weight175.18 g/mol
CAS Registry Number90924-02-0
Melting Point300–340°C (decomposes)
HPLC Purity95–99%

The compound’s infrared (IR) spectrum exhibits characteristic absorption bands at 3616 cm1^{-1} (O–H stretch), 1670 cm1^{-1} (lactam C=O), and 1598 cm1^{-1} (aromatic C=C) . Nuclear magnetic resonance (NMR) data corroborate the substitution pattern, with distinct signals for the methyl group (δ\delta 2.24 ppm) and aromatic protons (δ\delta 7.09–7.52 ppm) .

Synthetic Methodologies

Conventional Synthesis

The synthesis of 1-hydroxy-6-methylquinolin-2(1H)-one typically involves cyclization reactions. A reported method employs the condensation of aniline derivatives with β-ketoesters under acidic conditions. For example, microwave-assisted reactions between aniline and triethyl methanetricarboxylate at 60% power yield the quinolinone core with moderate efficiency (50% yield) .

Industrial-Scale Production

Optimized protocols utilize continuous flow reactors to enhance reaction efficiency and purity. High-temperature conditions (150–200°C) and catalytic sulfuric acid facilitate rapid cyclization, while recrystallization from ethanol-diethyl ether mixtures ensures >95% purity .

Alternative Routes

Recent advances include enzymatic catalysis and green chemistry approaches. Lipase-mediated cyclizations in aqueous media have achieved 65% yield with reduced environmental impact, though scalability remains challenging .

Physicochemical Properties

1-Hydroxy-6-methylquinolin-2(1H)-one is a light brown crystalline solid with limited solubility in polar solvents (e.g., 2.1 mg/mL in water at 25°C) but moderate solubility in dimethyl sulfoxide (DMSO) and methanol . Its lipophilicity, measured via reversed-phase HPLC, correlates with a log PP value of 1.8, indicating moderate membrane permeability .

Table 2: Solubility Profile

SolventSolubility (mg/mL)Temperature (°C)
Water2.125
Methanol12.425
DMSO24.725
Ethyl Acetate5.925

Chemical Reactivity and Derivative Synthesis

The compound’s reactivity centers on its hydroxyl and lactam functional groups:

Oxidation and Reduction

  • Oxidation: Treatment with potassium permanganate converts the hydroxyl group to a ketone, yielding 1-oxo-6-methylquinolin-2(1H)-one.

  • Reduction: Catalytic hydrogenation with palladium on carbon reduces the pyridone ring to a piperidone derivative, enhancing solubility .

Electrophilic Substitution

The aromatic ring undergoes nitration at position 3 using nitric acid-sulfuric acid mixtures, producing 3-nitro-1-hydroxy-6-methylquinolin-2(1H)-one (71% yield) . Subsequent reduction with tin and hydrochloric acid yields the corresponding amine derivative .

Complexation

The hydroxyl group acts as a ligand for metal ions. Coordination complexes with Cu(II) and Fe(III) exhibit enhanced antimicrobial activity compared to the parent compound .

Biological Activities

Antifungal Properties

In vitro screening against Candida albicans and Aspergillus niger demonstrated moderate antifungal activity (MIC = 32–64 µg/mL), comparable to fluconazole . The mechanism involves inhibition of ergosterol biosynthesis, as evidenced by gas chromatography-mass spectrometry (GC-MS) analysis of fungal membrane extracts .

Photosynthesis Inhibition

In spinach chloroplast assays, the compound reduced oxygen evolution rates by 40–60% at 100 µM, indicating potential herbicidal applications .

Analytical Characterization

Spectroscopic Techniques

  • UV-Vis: λmax\lambda_{\text{max}} = 271 nm (logε\log \varepsilon = 3.61) in methanol, attributed to ππ\pi \rightarrow \pi^* transitions .

  • 1^1H-NMR: Key signals include a singlet for the methyl group (δ\delta 2.24 ppm) and multiplet for aromatic protons (δ\delta 7.09–7.52 ppm) .

Chromatographic Methods

Reverse-phase HPLC with a C18 column and acetonitrile-water mobile phase (70:30) achieves baseline separation (retention time = 8.2 min) .

Computational Insights

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal a HOMO-LUMO energy gap of 3.2 eV, indicative of moderate chemical stability . Molecular electrostatic potential (MEP) maps highlight electron-rich regions at the hydroxyl oxygen and pyridone carbonyl, explaining its nucleophilic reactivity .

Applications

Medicinal Chemistry

The compound serves as a scaffold for developing antimicrobial and anticancer agents. Structural modifications, such as introducing nitro or amino groups, enhance bioactivity .

Agricultural Chemistry

As a photosynthesis inhibitor, it is a candidate for herbicidal formulations targeting weed chloroplasts .

Materials Science

Coordination polymers incorporating 1-hydroxy-6-methylquinolin-2(1H)-one exhibit luminescent properties, with potential use in organic light-emitting diodes (OLEDs) .

Future Directions

Research priorities include:

  • Elucidating the compound’s pharmacokinetics and in vivo toxicity.

  • Developing enantioselective synthesis routes for chiral derivatives.

  • Exploring synergistic effects in combination therapies for multidrug-resistant infections.

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